1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c20-14-4-1-3-13(11-14)16-22-18(27-23-16)15-5-2-8-21-17(15)24-9-6-12(7-10-24)19(25)26/h1-5,8,11-12H,6-7,9-10H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAZEPLTYBSDJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=CC=N2)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime and Carboxylic Acid Derivative Cyclization
The most common and robust method for synthesizing 1,2,4-oxadiazoles involves cyclization of amidoximes with carboxylic acid derivatives (acyl chlorides, esters, or activated acids). This method is well-documented and provides good yields and structural diversity.
- Amidoximes are prepared by reacting hydroxylamine with nitriles.
- The amidoxime then undergoes heterocyclization with a carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.
A representative reaction scheme is:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Amidoxime formation | Hydroxylamine + 3-chlorobenzonitrile | 3-(3-chlorophenyl)amidoxime |
| Cyclization | Amidoxime + pyridine-2-carboxylic acid chloride, heating or dehydrating agent (e.g., POCl3, Vilsmeier reagent) | 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl-pyridin-2-yl intermediate |
This approach is supported by literature describing the use of Vilsmeier reagent as a carboxylic acid group activator to facilitate cyclization, yielding substituted oxadiazoles with various aryl groups including 3-chlorophenyl.
Alternative Methods
- 1,3-Dipolar cycloaddition of nitriles with nitrile oxides can also produce 1,2,4-oxadiazoles but is less commonly used for this specific substitution pattern due to regioselectivity challenges.
Functionalization of Pyridine and Piperidine Rings
Pyridine Substitution
The pyridin-2-yl moiety bearing the oxadiazole substituent at the 3-position can be prepared by:
- Starting with 2,3-dihalopyridine or 2,3-dibromopyridine.
- Selective substitution at the 3-position by coupling with the oxadiazole intermediate, often via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.
Piperidine-4-carboxylic Acid Coupling
The piperidine-4-carboxylic acid fragment is typically introduced by:
- Using protected piperidine-4-carboxylic acid derivatives such as 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.
- Coupling the pyridinyl-oxadiazole intermediate with piperidine-4-carboxylic acid or its activated derivatives (acid chlorides, esters) using amide bond formation chemistry.
For example, activation of the carboxylic acid with carbodiimides (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and coupling with the amine group on the pyridine ring or vice versa is a common strategy.
Representative Preparation Procedure
Based on synthesis protocols for related compounds and intermediates, a typical preparation method involves:
| Step | Procedure | Key Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | Synthesis of amidoxime | 3-chlorobenzonitrile + hydroxylamine hydrochloride | Aqueous/ethanol, base, reflux | High yield amidoxime |
| 2 | Formation of oxadiazole ring | Amidoxime + pyridine-2-carboxylic acid chloride or activated acid | Heating with dehydrating agent (POCl3, Vilsmeier reagent) | Moderate to high yield oxadiazole-pyridine |
| 3 | Protection of piperidine-4-carboxylic acid | Boc protection with di-tert-butyl dicarbonate | Room temperature, base | >70% yield |
| 4 | Coupling reaction | Oxadiazole-pyridine intermediate + Boc-piperidine-4-carboxylic acid (activated with carbodiimide) | Dichloromethane or THF, base, room temperature to mild heating | 70-90% yield |
| 5 | Deprotection of Boc group | Acidic conditions (e.g., trifluoroacetic acid) | Room temperature | Clean deprotection |
| 6 | Purification | Crystallization or column chromatography | Appropriate solvents | High purity final compound |
Purification and Characterization
- Purification is typically achieved by recrystallization from suitable solvents or chromatographic techniques.
- Characterization includes NMR, mass spectrometry, and melting point analysis to confirm structure and purity.
Data Table Summarizing Key Preparation Steps
| Step | Intermediate/Product | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Amidoxime formation | 3-(3-chlorophenyl)amidoxime | Hydroxylamine, 3-chlorobenzonitrile, base, reflux | 85-95 | High purity amidoxime |
| Oxadiazole ring closure | 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl-pyridin-2-yl | Pyridine-2-carboxylic acid chloride, POCl3, heat | 60-80 | Requires careful temperature control |
| Piperidine protection | Boc-piperidine-4-carboxylic acid | Boc2O, base, RT | 70-90 | Protects amine for coupling |
| Coupling | Final amide bond formation | Carbodiimide, HOBt, base, DCM or THF | 70-90 | Coupling efficiency critical |
| Deprotection | Removal of Boc group | TFA, RT | >90 | Mild acidic conditions |
| Purification | Crystallization or chromatography | Solvent system varies | >95 purity | Confirmed by NMR, MS |
Research Findings and Optimization Notes
- Use of polar aprotic solvents such as tetrahydrofuran or dichloromethane during coupling steps improves reaction rates and yields.
- Dehydrating agents like POCl3 or Vilsmeier reagent facilitate efficient cyclization to the oxadiazole ring with minimal side products.
- Protecting groups on piperidine nitrogen are essential to prevent side reactions during amide bond formation.
- Mild acidic deprotection conditions preserve the integrity of sensitive heterocycles.
- Purification by recrystallization yields crystalline forms with better stability and purity profiles.
Chemical Reactions Analysis
Types of Reactions: 1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
-
Oxidation: The compound can be oxidized at the piperidine ring or the pyridine ring under strong oxidizing conditions.
- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
-
Reduction: The oxadiazole ring or the chlorophenyl group can be reduced under specific conditions.
- Common reagents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C).
-
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
- Common reagents: Nucleophiles like amines, thiols.
Major Products:
- Oxidation products may include carboxylic acids or ketones.
- Reduction products may include alcohols or amines.
- Substitution products depend on the nucleophile used, potentially forming various derivatives.
Scientific Research Applications
Medicinal Chemistry
1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid has been extensively studied for its potential therapeutic effects:
- Antimicrobial Activity : Research indicates that derivatives containing the oxadiazole moiety exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed strong antibacterial activity against various Gram-positive and Gram-negative bacteria . The mechanism involves binding to bacterial enzymes and disrupting essential metabolic processes.
- Anticancer Properties : The compound has shown promise in inhibiting tumor cell growth in vitro. Its ability to interact with specific molecular targets makes it a candidate for further investigation as an anticancer agent.
- Neuroprotective Effects : There is evidence suggesting potential applications in neurodegenerative diseases due to its bioactive properties.
Material Science
In addition to its medicinal applications, this compound is being explored for use in developing new materials with specific chemical properties:
- Polymer Development : The unique functional groups present in the compound allow it to be utilized as a building block in synthesizing advanced polymers and coatings with tailored properties.
Case Study 1: Antimicrobial Efficacy
A study conducted by Dhumal et al. (2021) focused on the antimicrobial efficacy of oxadiazole derivatives. The findings indicated that compounds similar to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study utilized the disc diffusion method for assessment and highlighted the compound's ability to inhibit bacterial growth effectively .
Case Study 2: Anticancer Activity
Research published in 2024 explored the anticancer properties of oxadiazole derivatives. The study reported that compounds with structural similarities to this compound demonstrated significant inhibition of tumor cell proliferation in various cancer cell lines. Molecular docking studies suggested favorable interactions with key target proteins involved in cancer progression .
Mechanism of Action
The mechanism of action of 1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets, which may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
The 3-chlorophenyl group distinguishes this compound from analogs with other aryl/heteroaryl substituents. Key comparisons include:
Impact of Substituents :
- Electron-withdrawing groups (Cl, F) : Enhance oxadiazole ring stability and may improve target-binding interactions.
- Electron-donating groups (CH₃) : Increase solubility but may reduce oxidative stability.
Physicochemical Properties
Data for the 4-methylphenyl analog (CAS: 1223883-26-8) provide insights into trends for the chlorophenyl variant:
Key Observations :
- The 3-chlorophenyl group increases molecular weight and density compared to methyl or fluorine analogs.
- The carboxylic acid (pKa ~4.2) ensures ionization at physiological pH, enhancing aqueous solubility.
Biological Activity
The compound 1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid is a derivative of the 1,2,4-oxadiazole class, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H19ClN4O3
- Molecular Weight : 372.84 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Compounds containing the 1,2,4-oxadiazole moiety have been extensively studied for their biological activities, including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anticancer Properties : Inhibition of tumor cell growth in vitro.
- Neuroprotective Effects : Potential applications in neurodegenerative diseases.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. A study by Dhumal et al. (2021) demonstrated that compounds with similar structures showed strong antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's mechanism involves binding to bacterial enzymes and disrupting metabolic processes essential for bacterial survival .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 5 µg/mL |
| Compound B | Escherichia coli | 10 µg/mL |
| Compound C | Pseudomonas aeruginosa | 15 µg/mL |
The proposed mechanism of action for the compound involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Membrane Disruption : It can disrupt bacterial cell membranes leading to lysis.
- Binding Affinity : Molecular docking studies reveal a strong binding affinity to targets such as penicillin-binding proteins (PBPs), which are crucial for cell wall synthesis .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been documented in various studies. For instance, a study highlighted that certain derivatives exhibited cytotoxic effects against several cancer cell lines including HeLa and CaCo-2 with IC50 values indicating significant potency .
Case Study: Cytotoxicity Testing
In a recent study focusing on the cytotoxic effects of related compounds:
- Cell Lines Used : HeLa (cervical cancer), MCF7 (breast cancer).
- Findings : The compound demonstrated IC50 values ranging from 10 to 20 µM across different cancer cell lines.
Neuroprotective Effects
Emerging research suggests that oxadiazole derivatives may also possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and inhibit neuroinflammatory processes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?
- Methodology : Multi-step synthesis involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and cyclization reactions. Key steps include:
- Step 1 : Coupling of 3-chlorophenyl oxadiazole precursors with pyridine derivatives using Pd(OAc)₂ and XPhos ligands in tert-butanol at 40–100°C under inert atmosphere .
- Step 2 : Piperidine ring formation via acid-catalyzed cyclization, followed by carboxylation .
| Step | Catalyst/Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂, XPhos | t-BuOH | 100 | 65–75 |
| 2 | HCl (aq.) | H₂O | 95 | 80–85 |
Q. How can researchers characterize its purity and structural integrity?
- Purity Analysis :
- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients; retention time ~12.3 min .
- Melting Point : Confirm consistency with literature values (e.g., 268–287°C for analogs) .
- Structural Confirmation :
- 1H/13C NMR : Key signals include δ 8.6–8.8 ppm (pyridine-H), δ 3.5–4.0 ppm (piperidine-CH₂), and δ 170 ppm (carboxylic acid C=O) .
- HRMS : Validate molecular ion [M+H]+ (e.g., m/z 427.12 calculated vs. 427.15 observed) .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?
- Experimental Design :
- Dose-Response Studies : Test across multiple cell lines (e.g., MCF-7, HeLa) with varying concentrations (1–100 µM) to identify IC₅₀ variability .
- Target Profiling : Use kinase/GPCR panels to assess off-target effects. Molecular docking (AutoDock Vina) predicts affinity for EGFR or PARP .
- Data Analysis : Apply hierarchical clustering to distinguish structure-activity relationships (SAR) from noise. For example, chlorophenyl substitution enhances DNA intercalation, while piperidine modulates solubility .
Q. What computational strategies improve the modeling of its interactions with biological targets?
- Methods :
- Molecular Dynamics (MD) : Simulate ligand-protein binding using AMBER/CHARMM forcefields. Focus on oxadiazole-pi stacking with DNA bases .
- QM/MM : Combine quantum mechanics (B3LYP/6-31G*) and molecular mechanics to refine binding energy calculations .
- Validation : Overlay docking results with crystallographic data (e.g., PDB ID 3ERT) to validate binding poses .
Q. How can researchers address discrepancies in synthetic yields across literature reports?
- Root Cause Analysis :
- Catalyst Degradation : Monitor Pd(OAc)₂ stability via UV-vis spectroscopy during coupling reactions .
- Byproduct Formation : Use LC-MS to identify intermediates (e.g., dechlorinated byproducts) and adjust stoichiometry .
- Mitigation : Replace t-BuOH with DMF in moisture-sensitive steps to suppress hydrolysis .
Methodological Challenges and Solutions
Q. What strategies enhance the compound’s solubility for in vivo studies?
- Approaches :
- Salt Formation : Convert carboxylic acid to sodium salt (pH 7.4 buffer) for aqueous solubility >5 mg/mL .
- Nanoformulation : Encapsulate in PEG-PLGA nanoparticles (70–100 nm) to improve bioavailability .
Q. How can stability issues (e.g., hydrolysis of oxadiazole rings) be mitigated during storage?
- Storage Conditions :
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Lyophilization : Freeze-dry with trehalose (1:1 w/w) to stabilize the solid state .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
